molecular formula C16H14O5 B6404984 3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261924-40-6

3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6404984
CAS No.: 1261924-40-6
M. Wt: 286.28 g/mol
InChI Key: OLCKSUXKLHGFPX-UHFFFAOYSA-N
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Description

3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes both methoxy and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxybenzoic acid followed by a Friedel-Crafts acylation to introduce the methoxycarbonyl group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 3-(3-carboxyphenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(3-methoxycarbonylphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy and carboxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the pathways involved in chemical reactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 3-Carboxyphenylboronic acid

Uniqueness

3-(3-Methoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to the presence of both methoxy and carboxyl groups on the aromatic ring, which provides a distinct reactivity profile. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these functional groups.

Properties

IUPAC Name

3-methoxy-5-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-8-12(7-13(9-14)15(17)18)10-4-3-5-11(6-10)16(19)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCKSUXKLHGFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690685
Record name 5-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-40-6
Record name 5-Methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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